molecular formula C10H12N2O4 B3059898 2-(Oxan-4-yloxy)pyrimidine-5-carboxylicacid CAS No. 1402232-64-7

2-(Oxan-4-yloxy)pyrimidine-5-carboxylicacid

Cat. No.: B3059898
CAS No.: 1402232-64-7
M. Wt: 224.21
InChI Key: CKSNUUHETRUAOR-UHFFFAOYSA-N
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Description

2-(Oxan-4-yloxy)pyrimidine-5-carboxylic acid is a compound of significant interest in the field of organic chemistry. It is known for its unique structure, which includes a pyrimidine ring substituted with an oxan-4-yloxy group and a carboxylic acid group. This compound has a molecular formula of C10H12N2O4 and a molecular weight of 224.21 g/mol.

Preparation Methods

The synthesis of 2-(Oxan-4-yloxy)pyrimidine-5-carboxylic acid typically involves the reaction of pyrimidine derivatives with oxan-4-yloxy reagents under specific conditions. One common method involves the use of pyrimidine-5-carboxylic acid as a starting material, which is then reacted with oxan-4-yloxy chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

2-(Oxan-4-yloxy)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.

    Substitution: The oxan-4-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-5-carboxylic acid derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups to the pyrimidine ring .

Scientific Research Applications

2-(Oxan-4-yloxy)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research into the medicinal properties of 2-(Oxan-4-yloxy)pyrimidine-5-carboxylic acid includes its potential use as an anti-inflammatory or anticancer agent.

    Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

2-(Oxan-4-yloxy)pyrimidine-5-carboxylic acid can be compared with other pyrimidine derivatives, such as:

    Pyrimidine-5-carboxylic acid: Lacks the oxan-4-yloxy group, making it less versatile in chemical reactions.

    2-(Oxan-4-yloxy)pyrimidine: Lacks the carboxylic acid group, which may reduce its potential biological activities.

    2-(Oxan-4-yloxy)pyrimidine-4-carboxylic acid: Similar structure but with the carboxylic acid group in a different position, potentially leading to different chemical and biological properties.

The uniqueness of 2-(Oxan-4-yloxy)pyrimidine-5-carboxylic acid lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(oxan-4-yloxy)pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c13-9(14)7-5-11-10(12-6-7)16-8-1-3-15-4-2-8/h5-6,8H,1-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSNUUHETRUAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101176130
Record name 5-Pyrimidinecarboxylic acid, 2-[(tetrahydro-2H-pyran-4-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101176130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402232-64-7
Record name 5-Pyrimidinecarboxylic acid, 2-[(tetrahydro-2H-pyran-4-yl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1402232-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Pyrimidinecarboxylic acid, 2-[(tetrahydro-2H-pyran-4-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101176130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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